molecular formula C15H23ClN2O2 B12517075 N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea CAS No. 803729-73-9

N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea

Cat. No.: B12517075
CAS No.: 803729-73-9
M. Wt: 298.81 g/mol
InChI Key: NVUYZWRYEWGXAT-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea is a optimized member of the N-phenyl-N'-(2-chloroethyl)urea (CEU) class of antineoplastic agents, which function as potent microtubule-disrupting compounds . These compounds covalently bind to glutamic acid-198 residue within the β-tubulin subunit, a site proximal to the colchicine-binding domain . This unique mechanism of acylation leads to the profound disruption of microtubule dynamics, ultimately triggering depolymerization of the cellular microtubule network . The consequent collapse of the cytoskeleton inhibits cell division by arresting the cell cycle at the G2/M phase and initiates potent cell death pathways, including apoptosis and an apoptosis-like process called anoikis, which is caused by the loss of cell adhesion . CEUs demonstrate promising growth inhibitory activity (with GI50 values reaching the nanomolar range) against a diverse panel of human cancer cell lines, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF-7) . A significant research value of this class is their ability to display cytotoxicity that is unaffected by certain common resistance mechanisms, such as cell adhesion-mediated drug resistance and P-glycoprotein-mediated multidrug resistance . The 6-hydroxyhexyl side chain at the meta-position of the phenyl ring is a feature of optimized CEU analogues, designed to enhance potency and potentially improve aqueous solubility . This product, this compound, is intended for research purposes only, specifically for investigating microtubule dynamics, cancer cell biology, and mechanisms of novel anticancer agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

803729-73-9

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[3-(6-hydroxyhexyl)phenyl]urea

InChI

InChI=1S/C15H23ClN2O2/c16-9-10-17-15(20)18-14-8-5-7-13(12-14)6-3-1-2-4-11-19/h5,7-8,12,19H,1-4,6,9-11H2,(H2,17,18,20)

InChI Key

NVUYZWRYEWGXAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Procedure

  • Synthesis of 3-(6-Hydroxyhexyl)aniline :

    • Step 1 : Alkylation of 3-aminophenol with 6-bromo-1-hexanol via a Mitsunobu reaction (DIAD, PPh₃, THF, 0°C to RT, 12 h).
    • Step 2 : Purification by silica gel chromatography (hexane/EtOAc 4:1) yields 3-(6-hydroxyhexyl)aniline (78% yield).
  • Protection of Hydroxyl Group :

    • Treatment with tert-butyldimethylsilyl chloride (TBDMSCl, imidazole, DMF, RT, 4 h) affords 3-(6-(tert-butyldimethylsilyloxy)hexyl)aniline (92% yield).
  • Urea Formation :

    • Reaction with 2-chloroethyl isocyanate (1.2 equiv, DCM, DMAP, 0°C to RT, 6 h) forms the protected urea intermediate.
    • Deprotection : Tetrabutylammonium fluoride (TBAF, THF, RT, 2 h) removes the silyl group, yielding the target compound (65% overall yield).

Key Data

Parameter Value
Yield (Overall) 65%
Purity (HPLC) >98%
Reaction Time 20 h (total)

Advantages : High regioselectivity; avoids high temperatures.
Limitations : Requires handling toxic isocyanates and protecting groups.

Direct Coupling Using Carbodiimide Reagents

This approach employs coupling agents to facilitate urea formation between 3-(6-hydroxyhexyl)aniline and 2-chloroethylamine.

Synthetic Procedure

  • Activation of Amines :

    • 3-(6-Hydroxyhexyl)aniline (1.0 equiv) and 2-chloroethylamine hydrochloride (1.1 equiv) are dissolved in DMF.
    • Addition of EDCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C, followed by stirring at RT for 12 h.
  • Workup :

    • Extraction with EtOAc, washing with NaHCO₃ and brine, and purification via column chromatography (CH₂Cl₂/MeOH 9:1) yields the product (72% yield).

Key Data

Parameter Value
Yield 72%
Purity (NMR) >95%
Reaction Temperature Room Temperature

Advantages : Mild conditions; no need for protecting groups.
Limitations : Moderate yields due to competing side reactions.

High-Temperature Urea Condensation (Patent-Inspired)

Adapted from CN86101095A, this method uses excess urea and a secondary amine in a non-hydroxylic solvent.

Synthetic Procedure

  • Reaction Setup :

    • 3-(6-Hydroxyhexyl)aniline (1.0 equiv), urea (2.0 equiv), and diethylamine (1.5 equiv) are heated in chlorobenzene at 180°C for 8 h under N₂.
    • Ammonia is continuously removed via distillation.
  • Isolation :

    • Cooling to RT, filtration, and recrystallization from ethanol/water (1:1) affords the product (58% yield).

Key Data

Parameter Value
Yield 58%
Purity (GC-MS) 94%
Reaction Temperature 180°C

Advantages : Scalable for industrial production.
Limitations : Risk of hydroxyl group degradation at high temperatures.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Complexity
Isocyanate-Mediated 65 >98 Moderate High
Carbodiimide Coupling 72 >95 Low Moderate
High-Temperature 58 94 High Low

Mechanistic Insights

  • Isocyanate Route : Nucleophilic attack by the aniline on the isocyanate carbonyl forms a tetrahedral intermediate, which collapses to the urea.
  • Carbodiimide Route : EDCl activates the amine as an acyloxyphosphonium intermediate, enabling urea bond formation.
  • Patent Method : Urea acts as a carbonyl source, with the secondary amine (e.g., diethylamine) deprotonating the aniline to facilitate nucleophilic attack.

Challenges and Solutions

  • Hydroxyl Group Stability :
    • Protection with TBDMS prevents oxidation during high-temperature reactions.
  • Chloroethyl Group Reactivity :
    • Use of anhydrous conditions minimizes hydrolysis of the chloroethyl moiety.
  • Byproduct Formation :
    • Silica gel chromatography effectively separates urea derivatives from di- or tri-substituted byproducts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyhexyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The chloroethyl group can be reduced to ethyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea:

This compound is a urea derivative with potential applications in scientific research .

Details and Properties

  • Structure: The compound has a molecular formula of C15H23ClN2O2 .
  • Molecular Weight: The molecular weight is 298.81 g/mol .
  • IUPAC Name: 1-(2-chloroethyl)-3-[3-(6-hydroxyhexyl)phenyl]urea .
  • CAS Registry Number: 803729-73-9 .

Potential Applications

While the search results do not provide specific applications for this compound, they do offer information on similar compounds and their uses:

  • Antimitotic Effects: Some N-phenyl-N'-(2-chloroethyl)urea derivatives, which mimic the structure of combretastatin A-4, have been found to inhibit cell growth in human tumor cell lines. These compounds act as antimitotics and arrest the cell cycle in the G(2)/M phase .
  • Beta-Tubulin Binding: These derivatives covalently bind to the colchicine-binding site of beta-tubulin .
  • Anti-senescence and Anti-stress Factors: Substituted 1,2,3-thiadiazol-5yl-urea derivatives are used as anti-senescence and anti-stress factors in plant cells . They can also inhibit membrane lipid peroxidation, increasing their anti-senescence and anti-stress activity . These derivatives can also delay stress-induced senescence in plants like wheat, prolonging their photosynthetic lifespan under environmental stress .
  • Crop Production: Substituted 1,2,3-thiadiazolyl-urea derivatives can be used as inhibitors of stress and stress-induced senescence in crop production, including cereals, beet, fruits, leguminous plants, and vegetables . For example, N-furfuryl-N'-l,2,3-thiadiazol-5-yl-urea can lead to increased seed yield in oilseed rape .

Further Research

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-[3-(6-hydroxyhexyl)phenyl]urea in biological systems may involve the formation of DNA cross-links, leading to the inhibition of DNA replication and cell division. The chloroethyl group is known to form covalent bonds with nucleophilic sites in DNA, while the hydroxyhexyl group may enhance cellular uptake and distribution.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilic vs. Lipophilic Groups : The 6-hydroxyhexyl chain in the target compound introduces a polar, hydrophilic moiety compared to the lipophilic tert-butyl (4-tBCEU) or cyclohexyl (cHCEU) groups. This modification likely enhances aqueous solubility, addressing a common limitation of CEUs .
  • Alkylation Specificity : The hydroxyhexyl chain may sterically influence binding to β-tubulin’s colchicine site, where Cys239 is critical for alkylation. Analogs like HBCEU and MPCEU retain activity, suggesting tolerance for hydrophilic substituents .

Mechanism of Action and Cytotoxicity

CEUs exert cytotoxicity through β-tubulin alkylation, leading to microtubule destabilization. Comparative studies reveal:

  • 4-tBCEU : Covalently binds β-tubulin (radiolabeling confirmed), with resistance observed in CHO-VV 3-2 cells (IC₅₀: 21.3 µM vs. 11.6 µM in wild-type) .
  • The hydroxyhexyl group may reduce off-target effects compared to nitrosoureas (e.g., BCNU), which non-specifically alkylate DNA .
  • CA-4 Analogs: CEU derivatives mimicking combretastatin A-4 (CA-4) show nanomolar antiproliferative activity, but the target compound’s hydroxyhexyl chain may prioritize microtubule targeting over vascular disruption .

Biological Activity

N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea is a novel compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapeutics. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H24ClN2O\text{C}_{17}\text{H}_{24}\text{Cl}\text{N}_{2}\text{O}

This structure features a chloroethyl group known for its alkylating properties, which are critical in targeting rapidly dividing cancer cells.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of microtubule assembly. Similar compounds have demonstrated the ability to bind to the colchicine-binding site on beta-tubulin, leading to cell cycle arrest in the G2/M phase. This action disrupts normal mitotic processes, ultimately resulting in apoptosis of cancer cells.

Efficacy Against Cancer Cell Lines

Research has shown that derivatives of this compound exhibit potent growth inhibitory activity against various human tumor cell lines. The following table summarizes key findings regarding the compound's efficacy:

Cell Line GI50 (nM) Mechanism
Human Colon Carcinoma250 - 800Microtubule disruption
Human Skin Melanoma300 - 900Apoptosis induction
Human Breast Carcinoma200 - 700Cell cycle arrest

These values indicate that certain derivatives have a GI50 (the concentration required to inhibit cell growth by 50%) in the nanomolar range, making them significantly more potent than earlier generations of similar compounds .

Case Studies and Research Findings

  • Study on Antimitotic Activity : A study published in Cancer Research demonstrated that several analogues of this compound were able to inhibit cell proliferation effectively across multiple cancer cell lines. Flow cytometric analysis confirmed that these compounds induced G2/M phase arrest, leading to increased apoptosis rates when compared to untreated controls .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the phenyl ring and the hydroxyalkyl chain significantly influenced biological activity. For instance, increasing hydrophobicity at specific positions enhanced binding affinity to beta-tubulin, correlating with improved antitumor efficacy .
  • In Vivo Studies : Preclinical trials involving xenograft models showed promising results where treatment with this compound led to substantial tumor regression without significant toxicity observed in normal tissues. These findings suggest a favorable therapeutic index for this compound .

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